2-(Chloromethyl)-1,3,4-trifluorobenzene

Description

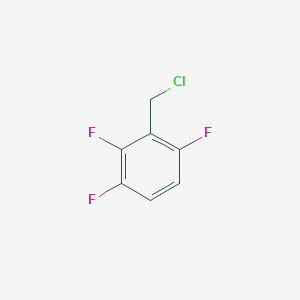

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVJZIBCIQHUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576033 | |

| Record name | 2-(Chloromethyl)-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114152-20-4 | |

| Record name | 2-(Chloromethyl)-1,3,4-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114152-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1,3,4-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Chloromethyl)-1,3,4-trifluorobenzene (CAS No. 114152-20-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-1,3,4-trifluorobenzene, a key fluorinated building block in modern organic synthesis and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in the laboratory.

Introduction: The Strategic Importance of Fluorinated Benzyl Halides

Fluorine-containing molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into organic scaffolds can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Trifluoromethylated and polyfluorinated aromatic compounds, in particular, are integral to the design of novel therapeutic agents.

This compound, also known as 2,3,6-trifluorobenzyl chloride, is a versatile chemical intermediate that provides a direct route to incorporating the 2,3,6-trifluorobenzyl moiety into a target molecule. The trifluorinated phenyl ring offers a unique electronic profile, while the chloromethyl group serves as a reactive handle for a variety of chemical transformations, most notably nucleophilic substitution reactions. This combination makes it a valuable tool for medicinal chemists seeking to fine-tune the properties of drug candidates. These compounds are highly reactive and can be readily used in alkylation, substitution, and coupling reactions, making them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1]

Chemical Identity and Physicochemical Properties

-

Chemical Name: this compound

-

Synonyms: 2,3,6-Trifluorobenzyl chloride

-

CAS Number: 114152-20-4

-

Molecular Formula: C₇H₄ClF₃

-

Molecular Weight: 180.55 g/mol

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 63 °C (at 13 Torr) | [2] |

| Density | 1.391 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the chlorination of the corresponding alcohol, 2,3,6-trifluorobenzyl alcohol. A common and effective method involves the use of thionyl chloride (SOCl₂).

Laboratory-Scale Synthesis Protocol

A well-established laboratory procedure for the synthesis of 2,3,6-trifluorobenzyl chloride is as follows:

-

Reaction Setup: A solution of 2,3,6-trifluorobenzyl alcohol (41 g) in dichloromethane (100 ml) is placed in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Addition of Thionyl Chloride: A solution of thionyl chloride (50 ml) in dichloromethane (80 ml) is added dropwise to the cooled alcohol solution with continuous stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.

-

Work-up: Triethylamine (10 ml) is added to the mixture to neutralize any excess acid.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The final product, 2,3,6-trifluorobenzyl chloride, is obtained as a colorless oil after purification by vacuum distillation (boiling point 63°C at 13 mmHg), affording a yield of 28.6 g.[3]

The causality behind this experimental choice lies in the high reactivity of thionyl chloride with primary alcohols, leading to a clean conversion to the corresponding alkyl chloride with the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture. The use of a non-nucleophilic solvent like dichloromethane is crucial to prevent side reactions.

dot graph "Synthesis_of_2_3_6_Trifluorobenzyl_Chloride" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2,3,6-Trifluorobenzyl_Alcohol" [label="2,3,6-Trifluorobenzyl Alcohol"]; "Thionyl_Chloride" [label="SOCl₂"]; "Dichloromethane" [label="DCM (Solvent)"]; "Reaction" [label="Stirring, Room Temp", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="2,3,6-Trifluorobenzyl Chloride", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproducts" [label="SO₂ + HCl"];

"2,3,6-Trifluorobenzyl_Alcohol" -> "Reaction"; "Thionyl_Chloride" -> "Reaction"; "Dichloromethane" -> "Reaction" [style=dotted]; "Reaction" -> "Product"; "Reaction" -> "Byproducts"; } caption: Synthesis of 2,3,6-Trifluorobenzyl Chloride.

Reactivity and Chemical Transformations

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The electron-withdrawing nature of the three fluorine atoms on the aromatic ring can influence the reactivity of the chloromethyl group.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions. The benzylic carbon is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group.[4]

General Reaction Scheme:

Nu⁻ + 2,3,6-F₃C₆H₂CH₂Cl → 2,3,6-F₃C₆H₂CH₂Nu + Cl⁻

Where Nu⁻ can be a variety of nucleophiles, including:

-

Oxygen Nucleophiles: Alcohols (R-OH) and phenols (Ar-OH) to form ethers.

-

Nitrogen Nucleophiles: Amines (R-NH₂) to form substituted benzylamines.

-

Sulfur Nucleophiles: Thiols (R-SH) to form thioethers.

-

Carbon Nucleophiles: Cyanide (CN⁻) to form nitriles, and enolates to form new carbon-carbon bonds.

dot graph "Nucleophilic_Substitution_Reactions" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Substrate" [label="2,3,6-Trifluorobenzyl Chloride"]; "Nucleophile" [label="Nucleophile (Nu⁻)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Substituted Product", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Leaving_Group" [label="Chloride Ion (Cl⁻)"];

"Substrate" -> "Product" [label="Sₙ2 Reaction"]; "Nucleophile" -> "Product"; "Product" -> "Leaving_Group" [style=dotted]; } caption: General Nucleophilic Substitution Pathway.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3,6-trifluorobenzyl moiety is a valuable pharmacophore in drug design. Its incorporation can enhance a molecule's binding to target proteins and improve its pharmacokinetic profile. The fluorobenzyl chloride series are key building blocks in the synthesis of fluorinated active pharmaceutical ingredients (APIs) and are widely used in research for anticancer, cardiovascular, and central nervous system-active drugs.[1]

While specific examples of marketed drugs containing the 2,3,6-trifluorobenzyl group introduced via the chloride are proprietary, the general strategy is prevalent in the development of novel therapeutics. For instance, fluorinated benzyl groups are often used to introduce lipophilicity and modulate the electronic properties of a lead compound to optimize its activity and selectivity.

Safety, Handling, and Storage

As a substituted benzyl chloride, this compound should be handled with care, assuming it to be a corrosive and lachrymatory substance.

Table 2: Hazard Information for a Related Isomer (2,4,5-Trifluorobenzyl Chloride)

| Hazard | Description |

| GHS Pictograms | Corrosion |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260, P271, P280 |

Note: This data is for the 2,4,5-isomer and should be used as a general guideline. A specific Safety Data Sheet for CAS 114152-20-4 should be consulted.[5][6]

Handling Procedures

-

Ventilation: Work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid Inhalation: Do not breathe vapors or mists.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.

Conclusion

This compound (CAS No. 114152-20-4) is a highly valuable and reactive intermediate for the synthesis of complex organic molecules. Its trifluorinated aromatic ring provides unique electronic and steric properties, making it a desirable building block in the design of novel pharmaceuticals and other functional materials. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective application in research and development.

References

-

PrepChem. (n.d.). Synthesis of 2,3,6-trifluorobenzyl chloride. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,3,6-trifluorobenzyl chloride. Retrieved from [Link]

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Retrieved from [Link]

-

University of Wisconsin-Whitewater. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3,6-Trifluorobenzyl Chloride: Properties, Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorobenzyl chloride is a halogenated aromatic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The unique substitution pattern of the fluorine atoms on the benzene ring imparts distinct electronic properties, influencing its reactivity and the characteristics of its derivatives. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,3,6-trifluorobenzyl chloride, with a particular focus on its role as a key building block in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,6-trifluorobenzyl chloride is presented in the table below.

| Property | Value | Reference |

| CAS Number | 114152-20-4 | [1] |

| Molecular Formula | C₇H₄ClF₃ | [1] |

| Molecular Weight | 180.55 g/mol | [1] |

| Boiling Point | 63 °C at 13 mmHg | [2] |

| Appearance | Colorless oil | [2] |

Synthesis of 2,3,6-Trifluorobenzyl Chloride

The primary and most direct laboratory-scale synthesis of 2,3,6-trifluorobenzyl chloride involves the chlorination of 2,3,6-trifluorobenzyl alcohol.

Protocol: Chlorination of 2,3,6-Trifluorobenzyl Alcohol

This procedure details the conversion of the alcohol to the corresponding benzyl chloride using thionyl chloride.

Diagrammatic Workflow:

Caption: General nucleophilic substitution of 2,3,6-trifluorobenzyl chloride.

Reactions with Common Nucleophiles:

-

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding N-benzylated amines. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

-

Alcohols/Alkoxides: Alkylation of alcohols or phenols with 2,3,6-trifluorobenzyl chloride in the presence of a base affords the corresponding benzyl ethers.

-

Thiols/Thiolates: Thioethers are readily prepared by the reaction of 2,3,6-trifluorobenzyl chloride with thiols or their corresponding thiolates.

Spectroscopic Data (Predicted)

¹H NMR (Predicted)

-

Aromatic Protons (2H): A complex multiplet is expected in the aromatic region (approximately δ 7.0-7.5 ppm) due to coupling with the fluorine atoms.

-

Benzylic Protons (2H): A singlet is predicted for the benzylic protons (CH₂Cl) at approximately δ 4.6-4.8 ppm.

¹³C NMR (Predicted)

-

Benzylic Carbon (CH₂Cl): The benzylic carbon is expected to appear around δ 40-45 ppm.

-

Aromatic Carbons (C-F and C-H): Multiple signals are anticipated in the aromatic region (approximately δ 110-165 ppm), with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants.

Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180 and 182 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragmentation pathways would likely involve the loss of a chlorine radical to form the stable 2,3,6-trifluorobenzyl cation (m/z 145), and further fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy (Predicted)

-

C-H stretch (aromatic): ~3050-3100 cm⁻¹

-

C-H stretch (aliphatic): ~2950-3000 cm⁻¹

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

C-F stretch: ~1100-1400 cm⁻¹ (multiple strong bands)

-

C-Cl stretch: ~650-800 cm⁻¹

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. 2,3,6-Trifluorobenzyl chloride serves as a valuable synthon for introducing the 2,3,6-trifluorophenyl moiety into pharmaceutically active molecules.

Case Study: Atogepant

A prominent example of the application of the 2,3,6-trifluorophenyl group is in the structure of Atogepant, an oral calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine. [3]The synthesis of Atogepant involves the coupling of a complex amine fragment with a carboxylic acid bearing the 2,3,6-trifluorophenyl group. [4][5] While the exact synthetic route to the 2,3,6-trifluorophenyl-containing fragment in the commercial synthesis of Atogepant may vary, a key intermediate, 1-(2,3,6-trifluorophenyl)propan-2-one, can be synthesized from 2,3,6-trifluorobenzene. [6]This highlights the importance of precursors that can introduce the 2,3,6-trifluorophenyl scaffold. 2,3,6-Trifluorobenzyl chloride represents a versatile starting material for the synthesis of such intermediates through various synthetic transformations.

Safety and Handling

As with other benzyl chlorides, 2,3,6-trifluorobenzyl chloride is expected to be a lachrymator and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

2,3,6-Trifluorobenzyl chloride is a valuable and reactive intermediate in organic synthesis, particularly for the introduction of the 2,3,6-trifluorophenyl moiety. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists and materials scientists. The successful incorporation of this fragment into the structure of the migraine drug Atogepant underscores its significance in the development of modern pharmaceuticals. Further exploration of the reactivity of 2,3,6-trifluorobenzyl chloride is likely to lead to the discovery of new and innovative applications in various fields of chemistry.

References

-

Technical Disclosure Commons. Process for the Purification of Atogepant. Available at: [Link].

-

PubChem. Atogepant. Available at: [Link].

-

PrepChem.com. Synthesis of 2,3,6-trifluorobenzyl chloride. Available at: [Link].

-

NIST WebBook. 2,3,6-Trifluorobenzoyl chloride. Available at: [Link].

-

PubChem. 2,3,6-Trifluorobenzoyl chloride. Available at: [Link].

-

NIST WebBook. 2-Chloro-6-fluorobenzyl chloride. Available at: [Link].

-

NIST WebBook. 2,4,5-Trifluorobenzoyl chloride. Available at: [Link].

-

PrepChem.com. Synthesis of 2,3,6-trifluorobenzyl chloride. Available at: [Link].

- Google Patents. Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.

-

University of Colorado Boulder. NMR Chemical Shifts. Available at: [Link].

-

Sandoo Pharma. 1-(2,3,6-Trifluorophenyl)propan-2-one. Available at: [Link].

-

PubChem. 2,4,5-Trifluorobenzoyl chloride. Available at: [Link].

-

PMC - NIH. Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Available at: [Link].

-

NIST. Welcome to the NIST WebBook. Available at: [Link].

-

University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link].

-

PubChem. 2,3,6-Trichlorobenzoyl chloride. Available at: [Link].

-

University College London. Chemical shifts. Available at: [Link].

-

NIST. NIST Chemistry WebBook - SRD 69. Available at: [Link].

-

Bioregistry. Spectral Database for Organic Compounds. Available at: [Link].

-

Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link].

-

University of California, Davis. Interpretation of mass spectra. Available at: [Link].

-

NIST. A Guide to the NIST Chemistry WebBook. Available at: [Link].

-

Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link].

-

precisionFDA. 1-(2,3,6-TRIFLUOROPHENYL)-2-PROPANONE. Available at: [Link].

-

Organic Chemistry Data. 1H NMR Chemical Shifts. Available at: [Link].

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link].

-

NIST Technical Series Publications. Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Available at: [Link].

-

Fluorine notes. October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Available at: [Link].

-

Future4200. SN2 Reactions of Nitranions with Benzyl Chlorides. Available at: [Link].

-

Chemguide. the alkylation of benzene - electrophilic substitution. Available at: [Link].

-

MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Available at: [Link].

-

St. Francis Xavier University. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available at: [Link].

-

ResearchGate. How to predict IR spectra of a compound?. Available at: [Link].

-

YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Available at: [Link].

-

Cheminfo.org. IR spectra prediction. Available at: [Link].

-

Wiley. News: Wiley Launches New Database of Predicted Infrared Spectra. Available at: [Link].

Sources

- 1. 2,3,6-TRIFLUOROBENZYL CHLORIDE CAS#: 114152-20-4 [m.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Atogepant | C29H23F6N5O3 | CID 72163100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How is Atogepant synthesised?_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(Chloromethyl)-1,3,4-trifluorobenzene for Advanced Chemical Research

Prepared by: Gemini, Senior Application Scientist

Introduction: Situating 2-(Chloromethyl)-1,3,4-trifluorobenzene in Modern Synthesis

In the landscape of pharmaceutical and materials science research, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. This compound, also known as 2,3,6-trifluorobenzyl chloride, emerges as a highly valuable and reactive building block for chemists aiming to leverage these benefits.

This guide provides a comprehensive overview of the physical properties, safety considerations, and synthetic utility of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying chemical principles and practical considerations essential for its effective use in the laboratory. The presence of both a reactive chloromethyl group and a trifluorinated aromatic ring makes this compound a versatile intermediate for introducing the 2,3,6-trifluorobenzyl moiety into a wide array of complex target molecules.[1]

Core Physicochemical Properties

The physical characteristics of this compound are fundamental to its handling, reaction setup, and purification. The data presented below has been aggregated from supplier technical sheets. A comparative analysis with its isomers is also provided to offer a broader context for researchers working with related structures.

Quantitative Data Summary

| Property | This compound | 1-(Chloromethyl)-2,3,4-trifluorobenzene (Isomer) | 1-(Chloromethyl)-2,4,5-trifluorobenzene (Isomer) |

| CAS Number | 114152-20-4[1] | 292621-60-4[2] | 243139-71-1[3][4][5] |

| Molecular Formula | C₇H₄ClF₃[1] | C₇H₄ClF₃[2] | C₇H₄ClF₃[3][4][5][6] |

| Molecular Weight | 180.55 g/mol [1] | 180.55 g/mol [2] | 180.55 g/mol [3][5][6] |

| Boiling Point | ~169.6°C at 760 mmHg[1] | 177.1°C at 760 mmHg | 175°C[3] |

| Density | 1.391 g/cm³[1] | 1.391 g/cm³ | 1.689 g/cm³[3] |

| Flash Point | ~60.6°C[1] | 64.6°C | 65°C[3] |

| Refractive Index | Not available | 1.466 | 1.505[3] |

| Appearance | Not specified; likely a liquid | Not specified; likely a liquid | Colorless to Almost colorless clear liquid[6][7] |

Structural and Spectroscopic Characterization

Expected NMR Signatures:

-

¹H NMR: The spectrum would be expected to show a singlet for the two protons of the chloromethyl group (-CH₂Cl), likely in the range of 4.5-4.8 ppm. The aromatic region would display complex splitting patterns for the two aromatic protons due to coupling with each other and with the three fluorine atoms.

-

¹³C NMR: The spectrum would reveal seven distinct carbon signals. The chloromethyl carbon would appear around 40-45 ppm. The six aromatic carbons would have their chemical shifts influenced by the fluorine substituents, with direct C-F couplings being prominent.

-

¹⁹F NMR: This would be the most definitive technique for confirming the substitution pattern. Three distinct fluorine signals would be expected, with their chemical shifts and coupling constants providing unambiguous evidence for the 1,3,4-trifluoro substitution pattern. General procedures for acquiring NMR data on fluorinated compounds involve using deuterated solvents like CDCl₃ and referencing ¹⁹F spectra to an external standard like CFCl₃.[8]

Safety, Handling, and Storage: A Self-Validating Protocol

Working with halogenated and reactive aromatic compounds necessitates stringent safety protocols. The information below is synthesized from safety data sheets for isomeric and structurally related compounds.

Hazard Identification and GHS Classification

Based on data for its isomers, this compound should be handled as a hazardous substance. Isomers are classified as causing severe skin burns and eye damage.[9]

-

Pictograms: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).[9] It may also be irritating to the respiratory system.[3][10]

Workflow for Safe Handling

The following workflow is designed to be a self-validating system, ensuring user safety at each step.

Caption: A self-validating workflow for handling reactive benzyl chlorides.

First Aid and Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water. Seek immediate medical attention.[11]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Synthetic Protocols and Applications

The primary utility of this compound is as an electrophilic intermediate. The chloromethyl group is a potent leaving group, making the benzylic carbon susceptible to nucleophilic attack.

General Nucleophilic Substitution Workflow

The diagram below illustrates the general reaction pathway for utilizing this compound in synthesis.

Caption: General workflow for nucleophilic substitution reactions.

Exemplary Protocol: Chloromethylation of Polyfluoroaromatic Compounds

The synthesis of compounds like this compound is challenging due to the electron-withdrawing nature of the fluorine atoms, which deactivates the ring towards electrophilic aromatic substitution.[1] A general, robust method for the chloromethylation of polyfluoroaromatic compounds is adapted from the literature.[12]

Disclaimer: This protocol is illustrative and involves highly hazardous materials. It must be performed by trained personnel with appropriate safety measures.

-

Reactor Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet, and a reflux condenser connected to a scrubbing system for HCl gas, charge the starting material (e.g., 1,2,5-trifluorobenzene).

-

Reagent Addition: While stirring and cooling, add bis(chloromethyl) ether. Then, slowly add chlorosulfonic acid dropwise, ensuring the reaction temperature is controlled (e.g., below 5°C).[12]

-

Reaction Progression: Allow the mixture to warm to room temperature and then carefully heat to a higher temperature (e.g., 100°C) until the evolution of HCl gas ceases.[12] The reaction progress should be monitored by a suitable technique like GC-MS.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extraction and Purification: Separate the organic layer. Wash with water to neutrality, dry over an appropriate drying agent (e.g., MgSO₄), and purify by vacuum distillation to isolate the desired chloromethylated product.

Relevance in Drug Discovery and Development

The trifluorobenzyl moiety is a privileged structural motif in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidative metabolism and can improve a compound's pharmacokinetic profile.[1] The introduction of fluorine atoms can also modulate the pKa of nearby functional groups and lead to more favorable interactions with biological targets. Therefore, this compound serves as a key starting material for synthesizing novel drug candidates where these properties are desirable.

Conclusion

This compound is a specialized but powerful reagent for advanced chemical synthesis. Its unique combination of a reactive chloromethyl group and a polyfluorinated aromatic ring provides a direct route to complex molecular architectures. A thorough understanding of its physical properties, coupled with stringent adherence to safety protocols, is essential for its successful and safe application in research and development. This guide provides the foundational knowledge and practical insights necessary for scientists to effectively incorporate this valuable building block into their synthetic strategies.

References

-

This compound. Benchchem.

-

2,4,5-Trifluorobenzyl chloride. ChemBK.

-

General information for NMR spectroscopy. Supporting Information, Royal Society of Chemistry.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

SAFETY DATA SHEET. Fisher Scientific.

-

2,4,5-Trifluorobenzyl Chloride. CymitQuimica.

-

2,4,5-Trifluorobenzyl chloride. Sigma-Aldrich.

-

2,4,5-TRIFLUOROBENZYL CHLORIDE. ChemicalBook.

-

Safety Data Sheet. Merck Millipore.

-

2,4,5-Trifluorobenzyl Chloride. Tokyo Chemical Industry (India) Pvt. Ltd.

-

1-(CHLOROMETHYL)-2,3,4-TRIFLUOROBENZENE Chemical Properties. ChemicalBook.

-

1-(Chloromethyl)-2,4,5-trifluorobenzene. CAS Common Chemistry.

-

Safety Data Sheet. CymitQuimica.

-

1-(Chloromethyl)-2,4,5-trifluorobenzene Formula. ECHEMI.

-

Saporovskaya, M.B., et al. (2019). Chloromethylation of polyfluoroaromatic compounds. Fluorine Notes, 127, 7-8.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(CHLOROMETHYL)-2,3,4-TRIFLUOROBENZENE CAS#: 292621-60-4 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. echemi.com [echemi.com]

- 6. 2,4,5-Trifluorobenzyl Chloride | CymitQuimica [cymitquimica.com]

- 7. 2,4,5-TRIFLUOROBENZYL CHLORIDE | 243139-71-1 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 2,4,5-Trifluorobenzyl chloride | 243139-71-1 [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

- 12. Volume # 6(127), November - December 2019 — "Chloromethylation of polyfluoroaromatic compounds" [notes.fluorine1.ru]

A Technical Guide to the Molecular Structure, Synthesis, and Application of 2-(Chloromethyl)-1,3,4-trifluorobenzene

Introduction: The Strategic Value of Fluorinated Benzyl Chlorides in Synthesis

Fluorinated organic compounds are foundational to modern medicinal chemistry, with over 20% of all pharmaceuticals containing fluorine.[1] The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] Within this critical class of molecules, polyfluorinated benzyl chlorides serve as versatile and highly reactive intermediates, enabling the construction of complex molecular architectures.

This guide provides an in-depth technical examination of 2-(Chloromethyl)-1,3,4-trifluorobenzene (also known as 2,5,6-trifluorobenzyl chloride), a specific, albeit less common, isomer. While detailed experimental data for this exact compound is sparse in readily available literature, this document will elucidate its molecular structure and chemical behavior by drawing parallels with its well-characterized isomers, such as 2,4,5-trifluorobenzyl chloride. We will explore the principles of its structural verification, common synthetic strategies, characteristic reactivity, and its role as a building block in the development of novel therapeutics. The methodologies and principles discussed herein are broadly applicable to the entire class of trifluorobenzyl chlorides, providing a robust framework for researchers in the field.

Part 1: Molecular Structure Elucidation

The unambiguous determination of a molecule's structure is the bedrock of chemical research and development. For a compound like this compound, a combination of spectroscopic techniques is essential to confirm the precise arrangement of its atoms.

Systematic Nomenclature and Isomeric Landscape

The IUPAC name this compound precisely defines the substitution pattern on the benzene ring. This nomenclature designates the carbon atom bearing the chloromethyl (-CH₂Cl) group as position 2, with fluorine atoms located at positions 1, 3, and 4. An alternative, and equally valid, name is 2,5,6-trifluorobenzyl chloride, which treats the molecule as a derivative of toluene.

It is crucial to distinguish this isomer from its more commercially available counterparts, whose distinct fluorine arrangements lead to different chemical and physical properties.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Predicted Spectroscopic Signature

While specific spectra for this isomer are not readily published, its structure can be predicted based on fundamental principles and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two benzylic protons of the -CH₂Cl group would appear as a sharp singlet, typically in the range of 4.5-4.8 ppm. The two aromatic protons at the C5 and C6 positions would appear as complex multiplets in the aromatic region (7.0-7.5 ppm), showing coupling to each other (ortho-coupling) and to the neighboring fluorine atoms.

-

¹⁹F NMR Spectroscopy: This is the most definitive technique for identifying fluorine substitution patterns. Three distinct signals would be expected, one for each chemically non-equivalent fluorine atom at positions 1, 3, and 4. The coupling patterns (J-coupling) between the fluorine atoms and with the aromatic protons would provide conclusive evidence for their relative positions.

-

¹³C NMR Spectroscopy: The spectrum would show seven distinct carbon signals: one for the benzylic carbon (~40-45 ppm) and six for the aromatic carbons. The aromatic signals would exhibit large C-F coupling constants, which are diagnostic for directly attached fluorine atoms.

-

Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom. Key fragmentation patterns would include the loss of the chlorine atom ([M-Cl]⁺) to form a stable, resonance-delocalized trifluorobenzyl cation.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key vibrations include C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C-H stretching of the CH₂ group (~2950-2850 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), a strong C-F stretching band (~1300-1100 cm⁻¹), and a C-Cl stretching vibration (~800-600 cm⁻¹).[3][4]

| Table 1: Physicochemical Properties of Isomeric Trifluorobenzyl Chlorides | ||

| Property | 2,4,5-Trifluorobenzyl chloride | 2,3,6-Trifluorobenzyl chloride [5] |

| CAS Number | 243139-71-1 | 114152-20-4 |

| Molecular Formula | C₇H₄ClF₃ | C₇H₄ClF₃ |

| Molecular Weight | 180.56 g/mol | 180.55 g/mol |

| Physical Form | Colorless Liquid | Colorless Oil |

| Boiling Point | ~174 °C at 760 mmHg (Predicted) | 63 °C at 13 mmHg |

| Density | ~1.42 g/cm³ (Predicted) | ~1.39 g/cm³ (Predicted) |

| Note: Data for the target compound, this compound, is not available and is provided here for comparative purposes. |

Part 2: Synthesis and Reactivity

The synthesis of fluorinated benzyl chlorides generally follows one of two primary routes: the chlorination of a methyl group on a pre-fluorinated ring or the chloromethylation of a fluorinated benzene ring.

Synthetic Pathways

-

Free-Radical Chlorination of Trifluorotoluene: This is a common and industrially viable method. The corresponding 1,2,5-trifluorotoluene precursor would be subjected to chlorination using an agent like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[6][7] The primary challenge of this method is controlling the degree of chlorination to prevent the formation of di- and tri-chlorinated byproducts.

-

Chloromethylation of Trifluorobenzene: This pathway involves an electrophilic aromatic substitution (Blanc reaction) on 1,2,4-trifluorobenzene.[8] A chloromethylating agent, typically generated in situ from formaldehyde (or paraformaldehyde) and hydrogen chloride, is used in the presence of a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) or a strong protic acid.[9][10][11] A significant challenge here is regioselectivity; the electron-withdrawing fluorine atoms deactivate the ring, and the substitution could potentially occur at the C5 position, leading to an isomeric product.[10]

Diagram 2: General Synthetic Workflow

Sources

- 1. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 2. tandfonline.com [tandfonline.com]

- 3. jetir.org [jetir.org]

- 4. 3-Fluorobenzyl chloride(456-42-8) IR Spectrum [chemicalbook.com]

- 5. 2,3,6-TRIFLUOROBENZYL CHLORIDE CAS#: 114152-20-4 [m.chemicalbook.com]

- 6. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 7. 2,4,5-TRIFLUOROBENZYL CHLORIDE | 243139-71-1 [chemicalbook.com]

- 8. 1,2,4-Trifluorobenzene | C6H3F3 | CID 67773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Synthesis of 2,3,6-Trifluorobenzyl Chloride from 1,2,4-Trifluorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,3,6-trifluorobenzyl chloride, a critical building block in pharmaceutical and agrochemical research. The synthesis originates from the readily available starting material, 1,2,4-trifluorobenzene. We will explore two primary synthetic strategies: a direct, one-pot chloromethylation and a multi-step approach that proceeds through a benzaldehyde intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies to facilitate informed decisions in a laboratory setting.

Introduction: The Significance of Fluorinated Benzyl Halides

Fluorinated organic molecules have garnered significant interest in medicinal chemistry due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. 2,3,6-Trifluorobenzyl chloride is a versatile reagent used in the synthesis of more complex molecules, particularly as a key intermediate for introducing the 2,3,6-trifluorobenzyl moiety into target structures.[1] This guide will provide a detailed exploration of its synthesis from 1,2,4-trifluorobenzene, a common fluorinated aromatic precursor.[2][3]

Synthetic Strategies: A Comparative Overview

Two principal routes for the synthesis of 2,3,6-trifluorobenzyl chloride from 1,2,4-trifluorobenzene will be discussed:

-

Direct Chloromethylation: A one-step electrophilic aromatic substitution.

-

Multi-step Synthesis via an Aldehyde Intermediate: A more controlled, three-step sequence involving formylation, reduction, and chlorination.

The choice between these strategies often depends on the desired scale of the reaction, purity requirements, and the available laboratory infrastructure.

Direct Synthesis: The Chloromethylation of 1,2,4-Trifluorobenzene

The direct introduction of a chloromethyl group onto the 1,2,4-trifluorobenzene ring is an application of the Friedel-Crafts reaction.[4][5] This electrophilic aromatic substitution is typically carried out using a chloromethylating agent in the presence of a Lewis acid catalyst.[6][7]

Mechanistic Considerations

The chloromethylation of aromatic compounds can be challenging, especially for deactivated rings like 1,2,4-trifluorobenzene, due to the electron-withdrawing nature of the fluorine atoms.[1][8] The reaction proceeds via the in-situ formation of a highly electrophilic species, which then attacks the aromatic ring. The regioselectivity of the reaction is governed by the directing effects of the fluorine substituents.

Experimental Protocol: Chloromethylation using Chloromethyl Methyl Ether

This protocol is adapted from established methodologies for the chloromethylation of trifluorobenzenes.[4][6]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,4-Trifluorobenzene | 132.08 | 13.2 g | 0.1 |

| Chloromethyl methyl ether | 80.51 | 12.1 g | 0.15 |

| Aluminum chloride (anhydrous) | 133.34 | 16.0 g | 0.12 |

| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |

| Ice | - | As needed | - |

| Saturated sodium bicarbonate solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | 10 g | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (16.0 g) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 1,2,4-trifluorobenzene (13.2 g) and chloromethyl methyl ether (12.1 g) in anhydrous dichloromethane (100 mL).

-

Add the solution dropwise to the stirred aluminum chloride suspension over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Carefully quench the reaction by slowly pouring the mixture into 200 g of crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 2,3,6-trifluorobenzyl chloride.

Multi-Step Synthesis via 2,3,6-Trifluorobenzaldehyde

This approach offers a more controlled synthesis, often leading to a higher purity of the desired isomer. The overall workflow is depicted below.

Caption: Workflow for the multi-step synthesis of 2,3,6-trifluorobenzyl chloride.

Step 1: Formylation of 1,2,4-Trifluorobenzene

The introduction of a formyl group (-CHO) onto the aromatic ring can be achieved through various methods, such as the Vilsmeier-Haack reaction or by using a strong organolithium base followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The latter approach often provides better regioselectivity for highly substituted benzenes.

Step 2: Reduction of 2,3,6-Trifluorobenzaldehyde to 2,3,6-Trifluorobenzyl Alcohol

The reduction of the aldehyde to the corresponding primary alcohol is a standard transformation in organic synthesis.[9] Sodium borohydride is a mild and effective reducing agent for this purpose.

This protocol is based on the established reduction of fluorinated benzoic acids, adapted for the aldehyde.[10]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) |

| 2,3,6-Trifluorobenzaldehyde | 160.09 |

| Sodium borohydride | 37.83 |

| Tetrahydrofuran (THF) | 72.11 |

| Deionized water | 18.02 |

| Diethyl ether | 74.12 |

| Anhydrous magnesium sulfate | 120.37 |

Procedure:

-

In a round-bottom flask, dissolve 2,3,6-trifluorobenzaldehyde in THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3,6-trifluorobenzyl alcohol.[10]

Step 3: Conversion of 2,3,6-Trifluorobenzyl Alcohol to 2,3,6-Trifluorobenzyl Chloride

The final step involves the conversion of the primary alcohol to the corresponding benzyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[11][12][13]

This protocol is a well-established method for the synthesis of 2,3,6-trifluorobenzyl chloride from the corresponding alcohol.[14]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 2,3,6-Trifluorobenzyl alcohol | 162.11 | 41 g |

| Thionyl chloride | 118.97 | 50 mL |

| Dichloromethane | 84.93 | 180 mL |

| Triethylamine | 101.19 | 10 mL |

Procedure:

-

Dissolve 2,3,6-trifluorobenzyl alcohol (41 g) in dichloromethane (100 mL) in a round-bottom flask and cool in an ice bath.[14]

-

In a separate dropping funnel, prepare a solution of thionyl chloride (50 mL) in dichloromethane (80 mL).[14]

-

Add the thionyl chloride solution dropwise to the stirred alcohol solution under ice cooling.[14]

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[14]

-

Add triethylamine (10 mL) to the mixture.[14]

-

Remove the solvent under reduced pressure to obtain the crude 2,3,6-trifluorobenzyl chloride.[14]

-

The product can be further purified by vacuum distillation. The boiling point is reported as 63 °C at 13 mmHg.[14]

Data Summary and Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 1,2,4-Trifluorobenzene | C6H3F3 | 132.08 | 88-90 |

| 2,3,6-Trifluorobenzaldehyde | C7H3F3O | 160.09 | ~160 |

| 2,3,6-Trifluorobenzyl alcohol | C7H5F3O | 162.11 | 112 (30 mmHg)[10] |

| 2,3,6-Trifluorobenzyl chloride | C7H4ClF3 | 180.55 | 63 (13 mmHg)[14] |

The final product and intermediates should be characterized by standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Safety Considerations

-

1,2,4-Trifluorobenzene: Flammable liquid and skin/eye irritant.

-

Chloromethylating agents (e.g., chloromethyl methyl ether): Highly toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood.

-

Lewis acids (e.g., aluminum chloride): Corrosive and react violently with water.

-

Thionyl chloride: Corrosive and reacts with water to release toxic gases.

-

Solvents (e.g., dichloromethane, THF, diethyl ether): Volatile and flammable.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 2,3,6-trifluorobenzyl chloride from 1,2,4-trifluorobenzene can be accomplished through either a direct chloromethylation or a multi-step sequence. The direct approach offers a more atom-economical and shorter route, which may be preferable for large-scale industrial production. However, it may suffer from issues with regioselectivity and the handling of highly toxic reagents. The multi-step synthesis, while longer, provides greater control over the reaction and can lead to a higher purity of the desired product, a critical consideration in the synthesis of pharmaceutical intermediates. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project.

References

-

PrepChem.com. Synthesis of 2,3,6-trifluorobenzyl chloride. [Link]

- CN101033169A. Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

- Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(11), 4881-4883.

- CN101665407B. Preparation method of 2,4,5-trifluorobenzyl chloride.

-

Fluorine notes. (2019, December). Chloromethylation of polyfluoroaromatic compounds. [Link]

-

Durham E-Theses. New studies in aromatic chloromethylation. [Link]

-

PrepChem.com. Synthesis of 2,3,6-trifluorobenzyl alcohol. [Link]

- CN110498730B. Synthetic method of 1,2,4-trifluorobenzene.

- Sannelli, F., Sindahl, C. H., Warthegau, S., Jensen, P. R., & Meier, S. (2023).

-

Patsnap. Synthetic method for 1,2,4-trifluorobenzene. [Link]

- Pfeiffer, W. D. (2008). 35.1.3.2 Chloroalkylation of Arenes. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 35: Chlorine, Bromine, and Iodine (pp. 109-126). Georg Thieme Verlag.

-

Filo. can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. [Link]

- CN102627553A. Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- Post, R. J., & Lectka, T. (2019). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Organic letters, 21(11), 4043–4047.

- US3297648A.

-

PubChem. 2,4,6-Trifluorobenzaldehyde. [Link]

-

TRACE: Tennessee Research and Creative Exchange. Development of a new method for the conversion of alcohols into chlorides. [Link]

-

PubChem. 2,3,6-Trifluorobenzaldehyde. [Link]

-

Defense Technical Information Center. An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. [Link]

- Prakash, G. K. S., & Mathew, T. (2013). Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols. Organic letters, 15(10), 2494–2497.

-

YouTube. Friedel Crafts Alkylation. [Link]

-

YouTube. Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). [Link]

-

PubChem. 2,3,6-Trifluorobenzyl alcohol. [Link]

-

NIST WebBook. 2,3,6-Trifluorobenzyl alcohol. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 3. Synthetic method for 1,2,4-trifluorobenzene - Eureka | Patsnap [eureka.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. prepchem.com [prepchem.com]

- 11. can u provide conversion of benzyl alcohol in to benzyl chloride mechani.. [askfilo.com]

- 12. trace.tennessee.edu [trace.tennessee.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. prepchem.com [prepchem.com]

2-(Chloromethyl)-1,3,4-trifluorobenzene safety data sheet

An In-depth Technical Guide to the Safety Profile of 2-(Chloromethyl)-1,3,4-trifluorobenzene

Introduction: A Proactive Approach to Chemical Safety

In the fields of pharmaceutical research and fine chemical synthesis, novel fluorinated organic compounds are indispensable tools. This compound, a substituted toluene, presents as a potentially valuable building block. Its reactivity is centered around the benzylic chloride, making it a target for nucleophilic substitution, while the trifluorinated phenyl ring offers unique electronic properties and metabolic stability markers for drug development.

However, this structural motif—a halogenated benzyl halide—also signals a need for rigorous safety assessment. Compounds of this class are often potent irritants, corrosive, and may possess lachrymatory properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive safety profile, moving beyond a simple checklist to explain the causality behind safety protocols. Our objective is to empower laboratory personnel with the knowledge to handle this and similar reagents with the highest degree of safety and experimental integrity.

Section 1: Chemical Identification and Structural Rationale

Understanding a molecule's structure is the first step in predicting its behavior and potential hazards.

Caption: Predicted GHS hazard classification workflow based on analog data.

Summary of Predicted Hazards:

| Hazard Class | Category | Hazard Statement | Rationale / In-Depth Insight |

| Skin Corrosion/Irritation | Predicted 1B or 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation. [1][2][3] | The benzylic chloride is a potent alkylating agent that can react with nucleophilic residues in skin proteins, causing chemical burns and severe irritation. The severity (Corrosion vs. Irritation) depends on concentration and exposure duration. Assume corrosive potential as a precautionary measure. |

| Serious Eye Damage/Irritation | Predicted 1 | H318: Causes serious eye damage. [1][2] | The cornea is extremely sensitive to alkylating agents. Contact can lead to rapid, irreversible damage and loss of vision. The causality is direct chemical reaction with corneal tissue. |

| Acute Toxicity (Oral) | Predicted 4 | H302: Harmful if swallowed. [2][3] | Ingestion would lead to severe irritation and corrosion of the gastrointestinal tract. Systemic toxicity is also possible following absorption. |

| Specific Target Organ Toxicity (Single Exposure) | Predicted 3 | H335: May cause respiratory irritation. [3] | As a volatile irritant, inhalation of vapors or aerosols will irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and potential inflammation. [4] |

Signal Word: Danger

Section 3: Safe Handling and Engineering Controls

The primary directive for handling this compound is the prevention of all contact . This is achieved through a multi-layered system of engineering controls and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood. [5][6]This is non-negotiable. The rationale is to maintain negative pressure, ensuring that any vapors or aerosols are captured and exhausted away from the operator's breathing zone.

-

Ventilation: The fume hood must have adequate exhaust ventilation. [5]Ensure the sash is kept at the lowest practical height.

-

Proximity to Safety Equipment: Workstations must be in close proximity to an eyewash station and a safety shower. [7]This ensures immediate decontamination in the event of an accidental exposure, which is critical for mitigating damage from corrosive agents.

Personal Protective Equipment (PPE): The Last Barrier

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with EU Standard EN 166 or US ANSI Z87.1. [5]In addition, a full-face shield must be worn over the goggles when handling larger quantities (>10 g) or during procedures with a high splash risk.

-

Gloves: Use proper glove removal technique to avoid skin contact. [5]Double-gloving is recommended. Select gloves based on breakthrough time for halogenated aromatic compounds. Nitrile may be insufficient for prolonged contact; consider using a combination of a lighter nitrile glove underneath a heavier butyl or Viton™ glove.

-

Protective Clothing: A flame-retardant laboratory coat is mandatory. When handling the neat material, an impervious chemical-resistant apron and sleeves should be worn.

Section 4: Accidental Release and First-Aid Protocols

Protocols must be self-validating, meaning they are designed to be effective even under the stress of an emergency.

Emergency First-Aid Protocol

| Exposure Route | Step-by-Step Protocol | Causality and Expert Rationale |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 20-30 minutes, holding eyelids open. [5][8] 2. Remove contact lenses if present and easy to do so. [5] 3. Seek immediate and specialized medical attention from an ophthalmologist. [9] | The goal is immediate dilution and removal of the corrosive agent. Prolonged flushing is critical to remove all traces from beneath the eyelids. This is a time-sensitive chemical injury where every second of contact increases the severity of the damage. |

| Skin Contact | 1. Immediately remove all contaminated clothing while under a safety shower. [5] 2. Wash the affected area with soap and plenty of water for at least 15 minutes. [7] 3. Seek medical attention if irritation or burns develop. | The protocol's design is to simultaneously remove the source (clothing) and dilute the chemical on the skin. Soap helps to emulsify and remove the organic compound more effectively than water alone. |

| Inhalation | 1. Immediately move the affected person to fresh air. [8] 2. If breathing is difficult, provide oxygen. If not breathing, trained personnel should administer artificial respiration. [7][8] 3. Seek immediate medical attention. | The primary goal is to remove the individual from the contaminated atmosphere to prevent further respiratory damage. Subsequent actions are supportive, aimed at maintaining oxygenation until professional medical help arrives. |

| Ingestion | 1. Do NOT induce vomiting. [5] 2. Rinse the mouth thoroughly with water. [10] 3. Have the victim drink one or two glasses of water to dilute the substance. 4. Call a poison control center or seek immediate medical attention. [5] | Inducing vomiting would re-expose the esophagus and mouth to the corrosive chemical, causing further damage. Dilution is the only safe first-aid measure before professional medical intervention. |

Spill Response Workflow

Caption: Step-by-step workflow for managing a chemical spill.

Section 5: Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere). [11]* Conditions to Avoid: Avoid exposure to moisture, heat, sparks, and open flames. [5][12]Moisture can lead to slow hydrolysis, potentially liberating hydrochloric acid (HCl) and the corresponding benzyl alcohol, increasing the corrosive nature of the environment.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and metals. [8]Reaction with bases can lead to substitution or elimination reactions, while oxidizers can cause vigorous, potentially explosive reactions.

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF). [12][13]This is a critical consideration for fire-fighting measures.

Section 6: Toxicological and Ecological Information

-

Toxicological Data: No specific toxicological studies have been performed on this compound. [5][6]However, based on its structure as an alkylating agent, it should be treated as a substance with potential for mutagenicity until proven otherwise. The toxicological properties have not been fully investigated. [8]* Ecological Information: Many halogenated aromatic compounds are toxic to aquatic life and are not readily biodegradable. Therefore, this compound should not be allowed to enter drains or the environment. [9]All waste must be collected and disposed of as hazardous chemical waste.

Section 7: Disposal Considerations

Proper disposal is a crucial part of the chemical lifecycle to ensure environmental protection and regulatory compliance.

-

Waste Disposal Method: Dispose of this material and its container at a licensed hazardous waste disposal plant. [5][10]Do not mix with other waste streams unless explicitly permitted.

-

Contaminated Packaging: Uncleaned containers should be treated as the product itself. [10]They must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered for disposal or recycling.

References

-

1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675. PubChem, National Center for Biotechnology Information. [Link]

-

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene | C13H14ClF3 | CID 53402602. PubChem, National Center for Biotechnology Information. [Link]

-

Air Toxics Hot Spots Program. OEHHA. [Link]

-

Safety Data Sheet - 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. AOBChem. [Link]

-

1-Chloro-2-(trifluoromethyl)benzene | C7H4ClF3 | CID 6921. PubChem, National Center for Biotechnology Information. [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

2,4,6-trifluorobenzyl chloride. Stenutz. [Link]

-

1-(Chloromethyl)-2,4,5-trifluorobenzene. CAS Common Chemistry. [Link]

-

Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Cheméo. [Link]

Sources

- 1. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene | C13H14ClF3 | CID 53402602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-2-(trifluoromethyl)benzene | C7H4ClF3 | CID 6921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

The Strategic Integration of Trifluorinated Benzyl Halides in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored moiety. This in-depth technical guide moves beyond a general overview to focus specifically on the applications of trifluorinated benzyl halides as versatile and highly valuable building blocks in drug discovery and development. We will explore the nuanced effects of the trifluoromethyl group on the reactivity of the benzylic position, delve into the strategic rationale for its use in linker technologies and scaffold design, and provide detailed, field-proven experimental protocols. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage trifluorinated benzyl halides in the design of next-generation therapeutics.

Introduction: Beyond a Simple Bioisostere

The trifluoromethyl group is often introduced into bioactive molecules to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] While these benefits are well-documented, the true utility of trifluorinated benzyl halides lies in the synergistic interplay between the trifluoromethyl group and the reactive benzylic halide. This combination creates a powerful synthetic tool that allows for the controlled introduction of a metabolically robust, electronically influential, and sterically significant moiety into a wide range of molecular scaffolds.

The decision to employ a trifluorinated benzyl halide is often driven by the need to address specific challenges in drug design, such as:

-

Blocking Metabolic Hotspots: The high bond energy of the C-F bond makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Placing this group at a metabolically labile benzylic position can significantly increase the half-life of a drug.

-

Fine-Tuning Physicochemical Properties: The strongly electron-withdrawing nature of the CF3 group can profoundly influence the pKa of nearby functionalities and the overall electronic distribution of the aromatic ring, which can be critical for optimizing drug-receptor interactions.[2]

-

Enhancing Membrane Permeability and Bioavailability: The lipophilic nature of the trifluoromethyl group can improve a drug's ability to cross biological membranes, leading to enhanced absorption and distribution.[2]

-

Creating Stable Linkages: The benzyl group provides a versatile and synthetically accessible linker for connecting different pharmacophores, and the trifluoromethyl group enhances the metabolic stability of this linker.

This guide will provide a detailed exploration of these applications, supported by mechanistic insights and practical experimental guidance.

The Chemical Biology of Trifluorinated Benzyl Halides: A Deeper Dive

The presence of a trifluoromethyl group on the aromatic ring of a benzyl halide has a profound impact on its chemical reactivity, particularly in nucleophilic substitution reactions, which are the cornerstone of its application in medicinal chemistry.

Reactivity in Nucleophilic Substitution: A Mechanistic Perspective

Benzyl halides can undergo nucleophilic substitution via both SN1 and SN2 mechanisms.[4][5] The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the preferred pathway.

-

SN1 Pathway: The SN1 reaction proceeds through a carbocation intermediate. An electron-withdrawing group like CF3 destabilizes the formation of a positive charge on the benzylic carbon, thereby disfavoring the SN1 mechanism.[6]

-

SN2 Pathway: The SN2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. While the trifluoromethyl group does not directly sterically hinder this attack, its electron-withdrawing effect can make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.[7]

Therefore, primary trifluorinated benzyl halides predominantly react via an SN2 mechanism . This is a critical consideration in synthetic design, as it allows for predictable stereochemical outcomes when a chiral nucleophile is used.

Logical Relationship: Influence of CF3 Group on Reaction Mechanism

Caption: The electron-withdrawing nature of the CF3 group favors the SN2 pathway.

Synthetic Protocols: From Building Block to Bioactive Molecule

The effective use of trifluorinated benzyl halides in medicinal chemistry relies on robust and reproducible synthetic methodologies. This section provides detailed, step-by-step protocols for both the preparation of these key building blocks and their subsequent use in the synthesis of drug-like molecules.

Preparation of Trifluorinated Benzyl Halides

A common method for the synthesis of trifluorinated benzyl bromides is the radical bromination of the corresponding trifluoromethylated toluene.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzyl Bromide

This protocol describes the synthesis of 4-(trifluoromethyl)benzyl bromide from 4-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[4]

Materials:

-

4-(Trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl4) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating mantle

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(trifluoromethyl)toluene (1.0 eq) in CCl4.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (or AIBN) to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by light, so it is advisable to shine a lamp on the flask. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction: Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-(trifluoromethyl)benzyl bromide.

| Parameter | Value/Condition |

| Starting Material | 4-(Trifluoromethyl)toluene |

| Reagents | N-Bromosuccinimide, Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride |

| Temperature | Reflux |

| Reaction Time | 2-4 hours (monitor by TLC/GC-MS) |

| Typical Yield | 70-85% |

Table 1: Quantitative data for the synthesis of 4-(trifluoromethyl)benzyl bromide.

Application in Drug Synthesis: N-Alkylation Reactions

Trifluorinated benzyl halides are excellent electrophiles for the N-alkylation of amines, a common reaction in the synthesis of many pharmaceuticals.

Experimental Protocol: N-Alkylation of a Secondary Amine with 4-(Trifluoromethyl)benzyl Bromide

This protocol details a general procedure for the N-alkylation of a secondary amine, a key step in the synthesis of many bioactive molecules.[8][9]

Materials:

-

Secondary amine

-

4-(Trifluoromethyl)benzyl bromide

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate)

-

A polar aprotic solvent (e.g., acetonitrile or DMF)

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq) and the non-nucleophilic base (1.5 eq) in the chosen solvent.

-

Addition of Alkylating Agent: Slowly add a solution of 4-(trifluoromethyl)benzyl bromide (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench the reaction with water.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-alkylated product.

Experimental Workflow: N-Alkylation

Caption: A typical workflow for the N-alkylation of a secondary amine.

Case Studies in Drug Discovery

The strategic use of trifluorinated benzyl halides is best illustrated through their application in the synthesis of successful drug molecules.

Sorafenib (Nexavar®): A Multi-Kinase Inhibitor

While the final step in the most common synthesis of Sorafenib involves the reaction of an aniline derivative with an isocyanate, the isocyanate itself, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is derived from a trifluoromethylated aniline.[1][10] The trifluoromethyl group in Sorafenib is crucial for its activity, contributing to its binding affinity for multiple kinases. The synthesis of this key intermediate often starts from precursors that could be prepared using trifluoromethylated benzyl halide chemistry.

Bicalutamide (Casodex®): A Non-Steroidal Antiandrogen

The synthesis of Bicalutamide involves the use of 4-cyano-3-(trifluoromethyl)aniline as a key starting material.[11][12] This aniline can be prepared from precursors that are accessible through reactions involving trifluoromethylated benzyl halides. The trifluoromethyl group in Bicalutamide plays a critical role in its antagonist activity at the androgen receptor.

Fluoxetine (Prozac®): A Selective Serotonin Reuptake Inhibitor (SSRI)

The synthesis of Fluoxetine involves the coupling of an alcohol with 4-chlorobenzotrifluoride in an SNAr reaction.[13][14] Although not a benzyl halide, this example highlights the importance of the trifluoromethylphenyl moiety in drug design. The trifluoromethyl group in Fluoxetine is essential for its selective inhibition of serotonin reuptake.

Conclusion and Future Perspectives